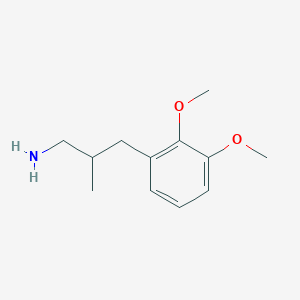

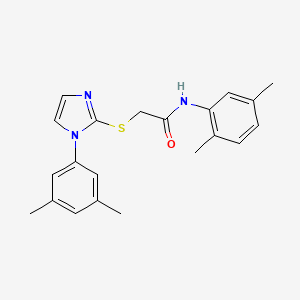

![molecular formula C11H14N4O2 B2744993 7-tert-Butyl-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 887672-46-0](/img/structure/B2744993.png)

7-tert-Butyl-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“7-tert-Butyl-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid” is a chemical compound with the molecular formula C11H14N4O2 . It has a molecular weight of 234.25 . This compound is intended for research use only .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a one-step procedure for the regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines has been developed . Another protocol describes the assembly of 7-methylpyrazolo[1,5-a]pyrimidines and 7-methyl-[1,2,4]triazolo[1,5-a]pyrimidines using di-tert-butyl peroxide (DTBP) in an oxidative radical cyclization .Molecular Structure Analysis

The molecular structure of this compound is based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which is a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions . This structure is part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .Physical And Chemical Properties Analysis

The compound is a solid and should be stored at room temperature . Its InChI code is 1S/C10H12N4O2/c1-10(2,3)7-4-6(8(15)16)13-9-11-5-12-14(7)9/h4-5H,1-3H3,(H,15,16) .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Regioselective Synthesis

A study by Massari et al. (2017) developed efficient and regioselective one-step procedures for the synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines, highlighting the utility of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold for preparing biologically active compounds Massari et al., 2017.

Crystallographic Studies

Canfora et al. (2010) reported the molecular structure of a related compound, 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, in two solvate forms. These studies provide insights into the supramolecular architecture and hydrogen-bonding patterns, which are crucial for understanding the chemical behavior and potential applications of such compounds Canfora et al., 2010.

Potential Biological Activities

Antimicrobial and Antifungal Properties

The triorganotin(IV) complexes of a closely related compound, 7-amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid, were synthesized and characterized by Ruisi et al. (2010). These complexes exhibited in vitro activity against Gram-positive bacteria, suggesting potential applications in antimicrobial therapy Ruisi et al., 2010.

Antiviral Activity

The regioselective synthesis process developed by Massari et al. (2017) led to the identification of compounds with promising abilities to inhibit influenza virus RNA polymerase PA-PB1 subunit heterodimerization, indicating potential antiviral applications Massari et al., 2017.

Antitumor Activity

Hafez and El-Gazzar (2009) explored the synthesis of substituted triazolo[4,3-a]pyrimidin-6-sulfonamide with an incorporated thiazolidinone moiety. Some of the synthesized compounds exhibited inhibitory effects on the growth of a wide range of cancer cell lines, suggesting potential applications in cancer therapy Hafez & El-Gazzar, 2009.

Mecanismo De Acción

Target of Action

Compounds with similar structures have been found to inhibit cdk2 , a cyclin-dependent kinase involved in cell cycle regulation.

Mode of Action

Similar compounds have been shown to inhibit cdk2, which could suggest that this compound may also interact with cdk2 or similar proteins .

Biochemical Pathways

If this compound does indeed inhibit cdk2, it would affect the cell cycle regulation pathway, potentially leading to cell cycle arrest .

Result of Action

If this compound does inhibit cdk2, it could potentially lead to cell cycle arrest, affecting the proliferation of cells .

Propiedades

IUPAC Name |

7-tert-butyl-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O2/c1-6-12-10-13-7(9(16)17)5-8(11(2,3)4)15(10)14-6/h5H,1-4H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUHONFBDHGEDQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=CC(=NC2=N1)C(=O)O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-tert-Butyl-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

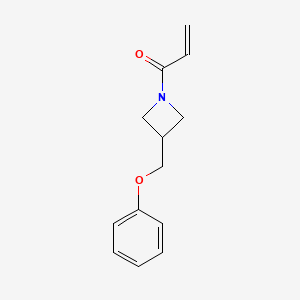

![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B2744910.png)

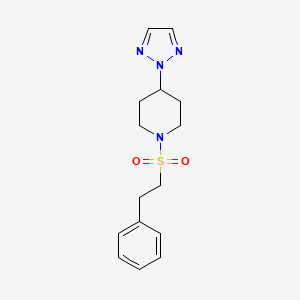

![[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2744925.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2744927.png)

![2,4-bis(trifluoromethyl)-8,13,13b,14-tetrahydroindolo[2',3':3,4]pyrido[1,2-g][1,6]naphthyridin-5(7H)-one](/img/structure/B2744931.png)

![2-[4-(4-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B2744932.png)